molecular formula C20H21N3O5 B360272 N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide CAS No. 887694-15-7

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B360272
CAS No.: 887694-15-7
M. Wt: 383.4g/mol
InChI Key: SAFOSRSNZDXUML-UHFFFAOYSA-N
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Description

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique structure combining an oxadiazole ring with methoxy-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The oxadiazole intermediate is then coupled with 2-methoxyphenylacetic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism by which N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The oxadiazole ring and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy-substituted phenyl groups but lacking the oxadiazole ring.

    3,4-Dimethoxyphenylpropionamide: Shares the methoxyphenyl structure but differs in the acetamide linkage.

Uniqueness

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

887694-15-7

Molecular Formula

C20H21N3O5

Molecular Weight

383.4g/mol

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H21N3O5/c1-25-15-7-5-4-6-13(15)11-18(24)21-12-19-22-20(23-28-19)14-8-9-16(26-2)17(10-14)27-3/h4-10H,11-12H2,1-3H3,(H,21,24)

InChI Key

SAFOSRSNZDXUML-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3OC)OC

Origin of Product

United States

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